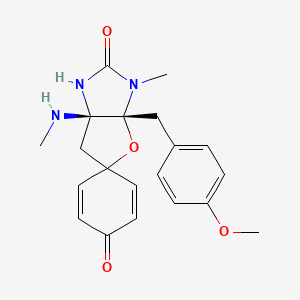
Spiroleucettadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiroleucettadine, also known as this compound, is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Activity
1. Inhibition of Cancer Cell Growth
Research has demonstrated that spiroleucettadine exhibits significant anti-proliferative effects across multiple cancer types. Notably, it has shown high efficacy against non-small cell lung cancer (NSCLC) cell lines, with an effective concentration (EC50) of 0.37 μM against the H522 cell line, which is a p53 mutated adenocarcinoma model . Other cancer types affected include leukemia, melanoma, colon, renal, and ovarian cancers.
2. Mechanisms of Action
The precise mechanisms by which this compound induces cell death remain under investigation. Studies have utilized flow cytometry to analyze changes in cell cycle progression and apoptosis markers following treatment with this compound. Notable findings include alterations in the expression of apoptotic proteins such as caspases and Bcl-2 family members, suggesting that this compound may trigger apoptosis through intrinsic pathways .
3. Comparative Efficacy
A comparative study on the EC50 values across different cancer cell lines revealed that this compound's potency varies significantly depending on the specific oncogenic drivers present in the cells. For example, while H522 cells exhibited the lowest EC50 value, A549 and H3122 cells showed higher resistance to the compound .
Synthesis and Structural Insights
1. Total Synthesis
The total synthesis of this compound has been achieved using a biomimetic approach starting from L-tyrosine. This method not only facilitates access to this compound but also allows for the exploration of structure-activity relationships that could lead to more potent analogs .
2. Structural Characteristics
This compound features a trans-fused 5,5-bicyclic ring system that contributes to its unique properties. The compound exists as scalemic mixtures, indicating potential variations in biological activity based on stereochemistry .
Case Studies and Experimental Findings
| Study | Cell Line | EC50 (μM) | Biological Activity |
|---|---|---|---|
| Badart et al., 2020 | H522 (NSCLC) | 0.37 ± 0.09 | High anti-proliferative activity |
| Badart et al., 2020 | A549 (NSCLC) | Higher than H522 | Moderate anti-proliferative activity |
| Badart et al., 2020 | H3122 (NSCLC) | Higher than H522 | Moderate anti-proliferative activity |
Propriétés
Formule moléculaire |
C20H23N3O4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(3aR,6aS)-3a-[(4-methoxyphenyl)methyl]-3-methyl-6a-(methylamino)spiro[1,6-dihydrofuro[2,3-d]imidazole-5,4'-cyclohexa-2,5-diene]-1',2-dione |
InChI |
InChI=1S/C20H23N3O4/c1-21-19-13-18(10-8-15(24)9-11-18)27-20(19,23(2)17(25)22-19)12-14-4-6-16(26-3)7-5-14/h4-11,21H,12-13H2,1-3H3,(H,22,25)/t19-,20+/m0/s1 |
Clé InChI |
ZCTVQFBNZMKKCR-VQTJNVASSA-N |
SMILES isomérique |
CN[C@]12CC3(C=CC(=O)C=C3)O[C@]1(N(C(=O)N2)C)CC4=CC=C(C=C4)OC |
SMILES canonique |
CNC12CC3(C=CC(=O)C=C3)OC1(N(C(=O)N2)C)CC4=CC=C(C=C4)OC |
Synonymes |
spiroleucettadine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















